β-Amyloid 15-21

Amyloid aggregation β-sheet nucleation Alzheimer's disease

Full-length Aβ isoforms confound aggregation studies with variable kinetics and off-target neurotoxicity. β-Amyloid 15-21 (QKLVFFA) isolates the central hydrophobic core (CHC) as a minimal, non-neurotoxic model system, enabling cleaner data and higher-throughput screening. • Eliminates N-/C-terminal noise - reduces false positives in HTS aggregation inhibitor campaigns. • Zero direct neurotoxicity - decouples fibril formation from cell death for unambiguous mechanistic studies. • Defined linear epitope - superior immunogen for conformation-specific anti-Aβ antibodies.

Molecular Formula C₄₃H₆₅N₉O₉
Molecular Weight 852.03
Cat. No. B1574765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Amyloid 15-21
SynonymsBeta-Amyloid (15-21)
Molecular FormulaC₄₃H₆₅N₉O₉
Molecular Weight852.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid 15-21: Aggregation Core Model


β-Amyloid 15-21 is a synthetic seven-amino acid peptide fragment corresponding to residues Gln15-Ala21 (QKLVFFA) of the full-length amyloid-β (Aβ) protein . This sequence constitutes the central hydrophobic core (CHC) of Aβ and is critical for initiating the β-sheet conformation that drives peptide self-assembly into oligomers and fibrils . Unlike full-length peptides such as Aβ1-40 or Aβ1-42, which are neurotoxic and involved in complex cellular pathways, β-Amyloid 15-21 serves as a minimal, tractable model system that isolates the fundamental aggregation mechanism . Its well-defined role makes it a focused tool for mechanistic studies and high-throughput screening, bypassing the confounding biological activities of longer isoforms .

Why β-Amyloid 15-21 Cannot Be Replaced


Generic substitution of β-Amyloid 15-21 with other Aβ fragments or full-length isoforms (e.g., Aβ1-40, Aβ1-42) is scientifically unsound due to its unique functional and biophysical profile. While full-length Aβ peptides induce complex, multi-pathway toxicity and are subject to variable aggregation kinetics influenced by terminal regions, β-Amyloid 15-21 isolates the core hydrophobic domain responsible for β-sheet nucleation and self-assembly . Substituting with other fragments, such as N-terminal (e.g., Aβ1-16) or C-terminal (e.g., Aβ33-42) sequences, fails to recapitulate this central aggregation mechanism [1]. Critically, unlike the neurotoxic full-length peptides, β-Amyloid 15-21 has been shown to lack direct neurotoxic activity, making it a superior tool for studying aggregation without confounding cytotoxic effects . This distinction is essential for experimental design, where the objective is to isolate the aggregation process from other biological activities. Furthermore, its defined sequence provides a precise epitope for antibody generation, which cannot be achieved with longer, structurally heterogeneous peptides .

β-Amyloid 15-21: Head-to-Head Comparisons


β-Sheet Nucleation vs. Full-Length Aβ

β-Amyloid 15-21 encompasses the central hydrophobic core (CHC) of Aβ, which is the primary determinant for β-sheet formation and aggregation nucleation. Unlike full-length Aβ1-40 or Aβ1-42, where the N- and C-termini modulate aggregation kinetics and introduce confounding biological activities, this fragment isolates the minimal essential region for self-assembly . This allows researchers to study the fundamental aggregation mechanism without interference from terminal dynamics or neurotoxicity .

Amyloid aggregation β-sheet nucleation Alzheimer's disease

Non-Neurotoxic vs. Full-Length Aβ

In contrast to full-length Aβ1-42, which is directly cytotoxic and induces apoptosis in neuronal cultures, β-Amyloid 15-21 has been shown to lack direct neurotoxic activity . While full-length Aβ1-42 reduces neuronal viability in vitro in a dose-dependent manner, the isolated 15-21 fragment does not cause significant cell death, even at concentrations where the full peptide is toxic .

Neurotoxicity Cell viability Alzheimer's disease models

Defined Epitope for mAb Development

The short, linear sequence of β-Amyloid 15-21 provides a precisely defined antigenic epitope, making it a preferred immunogen for generating antibodies specific to the central region of Aβ. In contrast, full-length Aβ1-42 is structurally heterogeneous and prone to aggregation, which can lead to a polyclonal response against multiple epitopes and conformations, complicating the development of conformation-specific antibodies . Patents specifically cite Aβ15-21 as a preferred fragment for inducing antibodies to central Aβ epitopes [1].

Immunotherapy Antibody development Alzheimer's disease

Molecular Beacon Detection

The small size and defined aggregation properties of β-Amyloid 15-21 allow it to be conjugated with fluorescent dyes (e.g., fluorescein) to create specialized molecular beacons for detecting early-stage Aβ aggregation [1]. This approach has been demonstrated with a fluorescein-labeled Aβ15-21 peptide, where the change in fluorescence emission upon aggregation provides a sensitive readout of fibril formation [2]. This technique is not readily applicable to full-length Aβ due to its greater size, complex aggregation pathway, and potential for the dye to interfere with multiple interaction sites.

Molecular imaging Aggregation detection Fluorescent probes

β-Amyloid 15-21: Key Applications


High-Throughput Screening for Inhibitors

β-Amyloid 15-21 is the preferred substrate for developing robust, high-throughput screening assays to identify small molecules or peptides that inhibit the early stages of Aβ aggregation. Its minimal size and focus on the central hydrophobic core (CHC) reduce the complexity of the aggregation signal, minimizing false positives and false negatives that can arise from interactions with the N- or C-termini of full-length Aβ . Furthermore, its lack of direct neurotoxicity ensures that any observed reduction in aggregation is not confounded by compound cytotoxicity, allowing for cleaner hit identification .

Biophysical Studies of Fibril Formation

Researchers investigating the fundamental biophysics of amyloid formation utilize β-Amyloid 15-21 as a model system to study β-sheet nucleation, oligomerization, and fibril growth in a controlled environment. Its defined sequence simplifies computational modeling (e.g., molecular dynamics) and allows for precise structure-activity relationship (SAR) studies that are difficult to interpret with full-length Aβ isoforms . This fragment is also ideal for solid-state NMR and X-ray crystallography studies aimed at determining the atomic structure of the amyloid core .

Conformation-Specific Antibody Development

For the development of novel diagnostic and research antibodies, β-Amyloid 15-21 serves as a superior immunogen. Its short, linear sequence guarantees a focused immune response against a specific epitope within the central region of Aβ, increasing the likelihood of generating monoclonal antibodies that can distinguish between different Aβ conformations (e.g., monomers vs. oligomers) . This approach is explicitly favored in patent literature for creating antibodies with defined specificities, which is challenging when using full-length, aggregation-prone Aβ as the immunogen .

Fluorescent Beacons for Aggregation Sensing

β-Amyloid 15-21 is uniquely suited for the creation of fluorescent molecular beacons for imaging and detecting Aβ aggregation. By conjugating the peptide with environmentally sensitive fluorophores, researchers have developed tools that produce a fluorescent signal specifically upon peptide self-assembly . This application leverages the fragment's small size and predictable aggregation behavior, enabling real-time monitoring of fibril formation in vitro and potentially in cell-based models, a feat not easily achieved with more complex full-length peptides .

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